Scientific Field: Neurology
Summary of Application: Selfotel was evaluated in patients with ischemic stroke, after doses up to 1.5 mg/kg were shown to be safe in phase 1 and phase 2a studies.
Methods of Application: A single intravenous 1.5 mg/kg dose of Selfotel was administered.
Results: The trials were suspended due to an imbalance in mortality. In patients with severe stroke, mortality imbalance was significant throughout the trial.
Scientific Field: Pharmacology
Summary of Application: Selfotel acts as a competitive NMDA antagonist, directly competing with glutamate for binding to the receptor.
Results: Initial studies showed it to have anticonvulsant, anxiolytic, analgesic and neuroprotective effects.
Summary of Application: Selfotel provides neuroprotection against global ischemia.
Summary of Application: Selfotel has been studied for its neuroprotective effects against focal ischemia.
Methods of Application: Similar to its use in global ischemia, Selfotel would typically be administered in a manner that allows it to reach the central nervous system.
Results: Systemic administration of Selfotel has shown neuroprotective effects against focal ischemia.
Scientific Field: Traumatology
Summary of Application: Selfotel has been studied for its potential use in treating trauma, particularly head trauma.
Results: Selfotel has shown promise in providing neuroprotection in cases of trauma when given systemically.
Selfotel, also known as CGS-19755, is a pharmaceutical compound classified as a competitive antagonist of the N-methyl-D-aspartate receptor. Its chemical structure is defined as (+/−)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, with a molecular formula of C₇H₁₄N₀₅P and a molar mass of 223.165 g·mol⁻¹. Initially developed for its neuroprotective properties, Selfotel was intended for treatment in conditions such as ischemic stroke and traumatic brain injury by blocking the excitotoxic effects of glutamate, a neurotransmitter implicated in neuronal damage during ischemic events .
Selfotel's mechanism of action hinges on its antagonism of the NMDA receptor. NMDA receptors are crucial for learning and memory, but overactivation can lead to excitotoxicity, a process causing neuronal cell death in stroke and other neurological conditions []. By blocking glutamate binding, Selfotel aimed to prevent excitotoxicity and promote neuroprotection [].
The synthesis of Selfotel involves multi-step organic reactions that typically require air- and moisture-sensitive reagents. For example, one synthetic route includes the use of palladium-catalyzed cross-coupling reactions to form the piperidine ring structure. Various analogs have been synthesized to explore modifications that could enhance its efficacy or reduce toxicity .
Selfotel was primarily researched for its application in treating neurological disorders characterized by excitotoxicity, such as:
Despite its promising initial findings, clinical development was ultimately halted due to safety concerns and limited efficacy observed in trials .
Selfotel shares structural and functional similarities with several other compounds that act on the N-methyl-D-aspartate receptor. These include:
Selfotel's uniqueness lies in its specific binding profile and neuroprotective capabilities under certain conditions. Unlike some noncompetitive NMDA antagonists such as ketamine or phencyclidine that can cause dissociative effects or neurotoxicity at high doses, Selfotel was designed to provide targeted neuroprotection without these side effects—though clinical evidence suggests it may still pose risks under specific circumstances .